
1-(O-tolylthio)butan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(O-tolylthio)butan-2-one is an organic compound with the molecular formula C11H14OS It is characterized by the presence of a butanone backbone with an O-tolylthio group attached to the first carbon
准备方法
The synthesis of 1-(O-tolylthio)butan-2-one typically involves the reaction of butan-2-one with O-tolylthiol under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the thiol, followed by nucleophilic substitution on the butan-2-one. Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.
化学反应分析
1-(O-tolylthio)butan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The O-tolylthio group can participate in substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-(O-tolylthio)butan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the manufacture of various chemical products, including pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1-(O-tolylthio)butan-2-one involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
1-(O-tolylthio)butan-2-one can be compared with other similar compounds such as butan-2-one and its derivatives. While butan-2-one is a simple ketone, the presence of the O-tolylthio group in this compound imparts unique chemical properties, making it more reactive in certain types of chemical reactions. Similar compounds include:
Butan-2-one: A simple ketone with a similar backbone but lacking the O-tolylthio group.
4-(Phenylsulfanyl)butan-2-one: Another compound with a similar structure but with a phenylsulfanyl group instead of O-tolylthio.
属性
分子式 |
C11H14OS |
|---|---|
分子量 |
194.30 g/mol |
IUPAC 名称 |
1-(2-methylphenyl)sulfanylbutan-2-one |
InChI |
InChI=1S/C11H14OS/c1-3-10(12)8-13-11-7-5-4-6-9(11)2/h4-7H,3,8H2,1-2H3 |
InChI 键 |
AEQDOIPMETZNOU-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)CSC1=CC=CC=C1C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(Trifluoromethyl)-1-oxaspiro[2.4]heptane](/img/structure/B13641910.png)

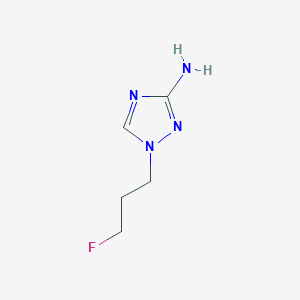

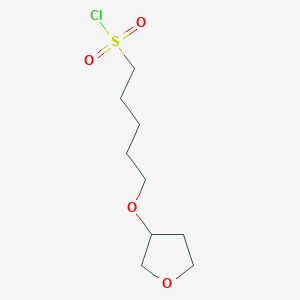
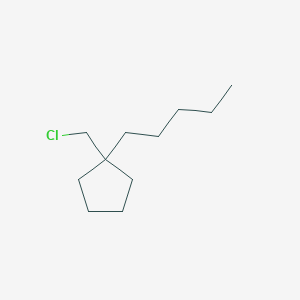
![3-[[4-[2-[(E)-N'-hydroxycarbamimidoyl]phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylic acid](/img/structure/B13641955.png)
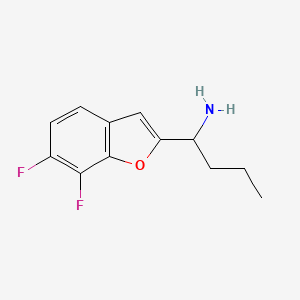
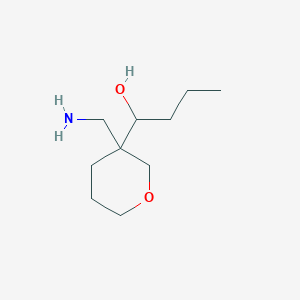
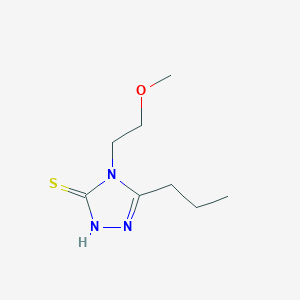
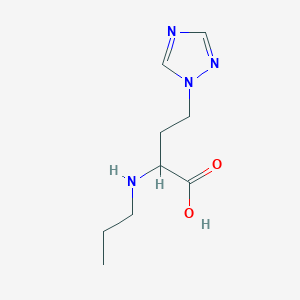
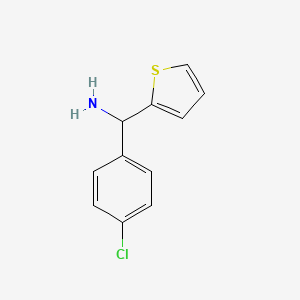
![(2S,4R,5R)-4-[(2,4-Dichlorophenyl)methoxy]-5-{[(2,4-dichlorophenyl)methoxy]methyl}-2-methoxyoxolan-3-one](/img/structure/B13641993.png)
![5-[2-[7a-methyl-1-[7,7,7-trifluoro-6-hydroxy-6-(trifluoromethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B13642001.png)
